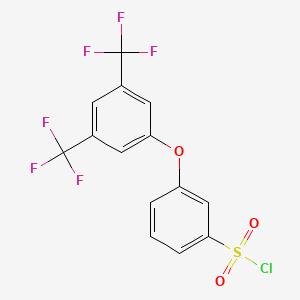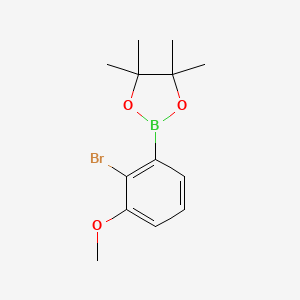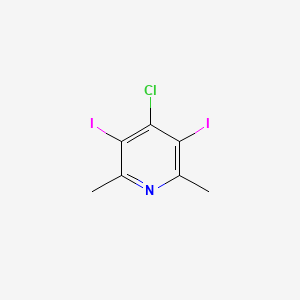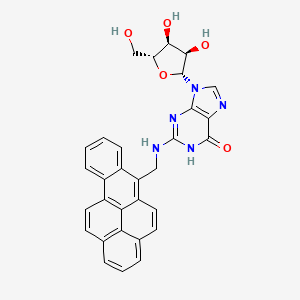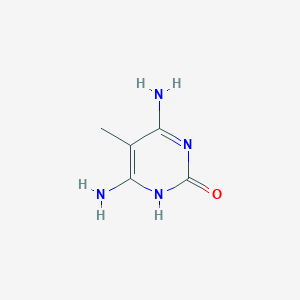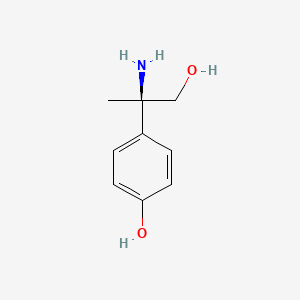
(R)-4-(2-Amino-1-hydroxypropan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(2-Amino-1-hydroxypropan-2-yl)phenol is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of an amino group, a hydroxyl group, and a phenolic group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-Amino-1-hydroxypropan-2-yl)phenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.
Amination: Introduction of the amino group through a nucleophilic substitution reaction.
Hydroxylation: Addition of the hydroxyl group using an oxidizing agent.
Chiral Resolution: Separation of the enantiomers to obtain the ®-isomer.
Industrial Production Methods
In industrial settings, the production of ®-4-(2-Amino-1-hydroxypropan-2-yl)phenol involves large-scale reactions with optimized conditions to ensure high yield and purity. Common methods include:
Catalytic Hydrogenation: Using metal catalysts to facilitate the addition of hydrogen atoms.
Enzymatic Resolution: Employing specific enzymes to selectively produce the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-(2-Amino-1-hydroxypropan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carbonyl group back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: Replacement of the amino group with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenols.
Wissenschaftliche Forschungsanwendungen
®-4-(2-Amino-1-hydroxypropan-2-yl)phenol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of ®-4-(2-Amino-1-hydroxypropan-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-4-(2-Amino-1-hydroxypropan-2-yl)phenol: The enantiomer of the ®-isomer, with different biological activity.
4-(2-Amino-1-hydroxyethyl)phenol: Lacks the chiral center, resulting in different chemical properties.
4-(2-Amino-1-hydroxypropyl)phenol: Similar structure but with a different substitution pattern.
Uniqueness
®-4-(2-Amino-1-hydroxypropan-2-yl)phenol is unique due to its specific chiral configuration, which imparts distinct biological activity and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H13NO2 |
|---|---|
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
4-[(2R)-2-amino-1-hydroxypropan-2-yl]phenol |
InChI |
InChI=1S/C9H13NO2/c1-9(10,6-11)7-2-4-8(12)5-3-7/h2-5,11-12H,6,10H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
SGVBDDXPJFOINL-VIFPVBQESA-N |
Isomerische SMILES |
C[C@](CO)(C1=CC=C(C=C1)O)N |
Kanonische SMILES |
CC(CO)(C1=CC=C(C=C1)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



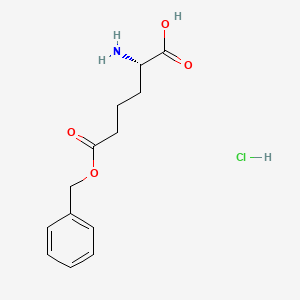
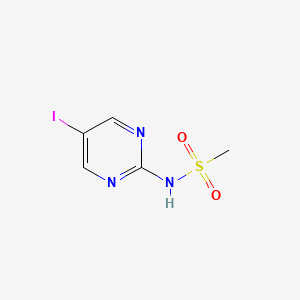
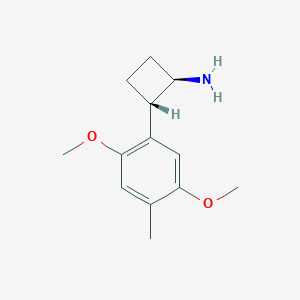
![6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13092971.png)
![(2Z)-2-(6-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-ylidene)acetaldehyde](/img/structure/B13092974.png)

![(8S,9AR)-8-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B13092990.png)
![7-Benzyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092997.png)
